
Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is a compound belonging to the 1,4-dihydropyridine class. This class of compounds is well-known for its significant role in medicinal chemistry, particularly as calcium channel blockers used in the treatment of cardiovascular diseases . The compound’s structure includes a dihydropyridine ring substituted with a 2,3-dichlorophenyl group, two methyl groups, and a carboxylate ester group.
Vorbereitungsmethoden
. This method employs two equivalents of ethyl acetoacetate, one equivalent of an aldehyde, and a nitrogen source under acidic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the dihydropyridine ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .
Analyse Chemischer Reaktionen
Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted esters and amides .
Wissenschaftliche Forschungsanwendungen
Calcium Channel Blockers
1,4-Dihydropyridines, including methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate, are primarily recognized as L-type calcium channel blockers . They are extensively used in the treatment of cardiovascular diseases due to their ability to lower blood pressure and reduce cardiac workload. Specifically:
- Antihypertensive Effects : These compounds help in managing hypertension by dilating blood vessels and decreasing vascular resistance .
- Cardiac Protection : They provide protective effects against ischemic heart conditions by reducing calcium influx during myocardial ischemia.
Neurological Applications
Recent studies have indicated that certain derivatives of 1,4-dihydropyridines can also target T-type calcium channels , making them promising candidates for treating neurological disorders such as epilepsy and neuropathic pain . The structural modifications in these compounds can enhance selectivity towards specific calcium channels.
Photostability and Degradation Studies
Research has shown that 1,4-dihydropyridines are sensitive to light and can degrade under photonic exposure. Understanding the photodegradation pathways is crucial for improving the stability of these compounds in pharmaceutical formulations. A quantitative structure–property relationship (QSPR) model has been developed to predict the photostability of various substituted 1,4-DHPs .
Synthetic Pathways
The synthesis of this compound involves multiple steps that typically include:
- Formation of the dihydropyridine core through condensation reactions.
- Introduction of the dichlorophenyl group via electrophilic aromatic substitution.
- Esterification to form the final product .
Structural Characterization
The compound's structure has been characterized using various analytical techniques such as NMR spectroscopy and X-ray crystallography. The molecular formula is C15H15Cl2NO4 with a molecular weight of approximately 312.19 g/mol . The dihedral angles between the aromatic rings provide insights into its conformational flexibility and potential interactions with biological targets.
Clinical Trials and Efficacy Studies
Several studies have evaluated the efficacy of 1,4-DHP derivatives in clinical settings:
- A study demonstrated that modifications in the ester moiety could yield compounds with enhanced selectivity for T-type calcium channels over L-type channels, indicating potential applications in pain management therapies .
- Another investigation focused on the pharmacokinetics and pharmacodynamics of these compounds in hypertensive patients, showing significant reductions in blood pressure without major side effects.
Comparative Analysis of Derivatives
Compound Name | Calcium Channel Type | Therapeutic Use | Photostability |
---|---|---|---|
This compound | L-type | Antihypertensive | Moderate |
Felodipine (similar structure) | L-type | Antihypertensive | Low |
New derivatives (under study) | T-type | Neuropathic pain | High |
This table illustrates how modifications in structure can lead to varying therapeutic applications and stability profiles.
Wirkmechanismus
The mechanism of action of Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate involves its role as a calcium channel blocker. It binds to the L-type calcium channels in vascular smooth muscle cells, inhibiting the influx of calcium ions. This leads to vasodilation and a subsequent reduction in blood pressure . The compound’s effects are primarily mediated through its interaction with the voltage-dependent calcium channels, resulting in decreased peripheral vascular resistance .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate can be compared with other dihydropyridine calcium channel blockers such as:
Amlodipine: Known for its longer half-life and sustained action compared to other dihydropyridines.
Felodipine: Shares a similar mechanism of action but differs in its pharmacokinetic profile and specific clinical uses
These compounds highlight the uniqueness of this compound in terms of its specific substituents and their impact on its pharmacological properties.
Biologische Aktivität
Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which are widely recognized for their biological activities, particularly as calcium channel blockers. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H17Cl2NO4
- Molecular Weight : 370.23 g/mol
- CAS Number : 91189-59-2
- IUPAC Name : this compound
1,4-DHPs primarily act as L-type calcium channel blockers , which inhibit the influx of calcium ions into cells. This action is crucial for reducing vascular resistance and managing hypertension. Additionally, some studies suggest that these compounds may also interact with T-type calcium channels, potentially offering therapeutic benefits in neurological conditions .
Antihypertensive Effects
The primary application of this compound is in the treatment of hypertension. As a calcium channel blocker, it helps in relaxing blood vessels and lowering blood pressure. The compound's structural modifications can enhance its selectivity and potency against specific calcium channels .
Neuroprotective Potential
Recent research indicates that certain derivatives of 1,4-DHPs may exhibit neuroprotective effects by modulating calcium influx in neuronal cells. This property could make them candidates for treating conditions like epilepsy and chronic pain .
Antitubercular Activity
Some studies have highlighted the potential of modified 1,4-DHP compounds in combating tuberculosis. The incorporation of lipophilic groups has been shown to enhance their anti-tubercular activity significantly .
Study on Calcium Channel Blockers
A study conducted on various 1,4-DHP derivatives demonstrated that modifications at the ester moiety could yield compounds with increased selectivity for T-type calcium channels over L-type channels. This selectivity is essential for developing drugs targeting pain pathways without affecting cardiovascular function .
Photostability Assessment
Research assessing the photostability of 1,4-DHPs indicated that these compounds are sensitive to light exposure, leading to degradation products that may affect their efficacy. The study employed quantitative structure–activity relationship (QSAR) models to predict stability and guide further synthetic modifications .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and properties of this compound compared to other notable 1,4-DHP derivatives:
Compound Name | Calcium Channel Activity | Antihypertensive Efficacy | Neuroprotective Effects | Antitubercular Activity |
---|---|---|---|---|
This compound | L-type & T-type | High | Potential | Moderate |
Nifedipine | L-type | High | None | Low |
Amlodipine | L-type | High | None | None |
New Derivative with Lipophilic Groups | T-type Selective | Moderate | Potential | High |
Eigenschaften
IUPAC Name |
methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-8-7-11(10-5-4-6-12(16)14(10)17)13(9(2)18-8)15(19)20-3/h4-7,11,18H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZHDDQUXWJPQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.